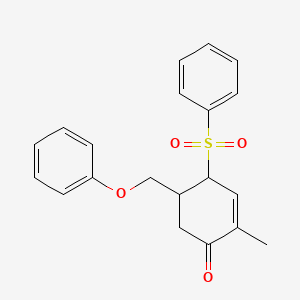
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexenone core substituted with benzenesulfonyl, methyl, and phenoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the cyclohexenone to form the desired product.
Another approach involves the use of a Friedel-Crafts acylation reaction, where cyclohex-2-en-1-one is treated with benzenesulfonyl chloride and an aluminum chloride catalyst. This method provides a high yield of the target compound under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The cyclohexenone moiety can undergo Michael addition reactions with nucleophiles, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the benzenesulfonyl and phenoxymethyl groups.
4-Hydroxycyclohex-2-en-1-one: Contains a hydroxyl group instead of the benzenesulfonyl group, leading to different reactivity and applications.
2-Methylcyclohex-2-en-1-one: Similar structure but without the benzenesulfonyl and phenoxymethyl groups.
Uniqueness
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is unique due to the presence of both benzenesulfonyl and phenoxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
84065-62-3 |
|---|---|
Molekularformel |
C20H20O4S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H20O4S/c1-15-12-20(25(22,23)18-10-6-3-7-11-18)16(13-19(15)21)14-24-17-8-4-2-5-9-17/h2-12,16,20H,13-14H2,1H3 |
InChI-Schlüssel |
HPPKYPNLGRGFRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(CC1=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
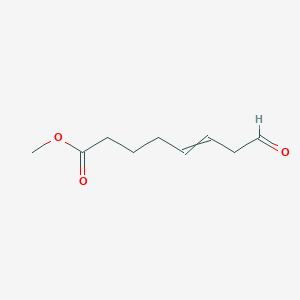
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
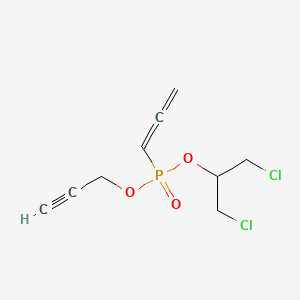
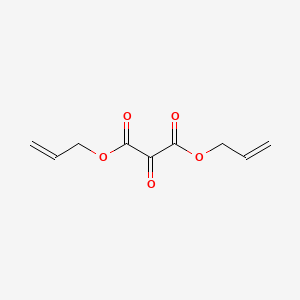
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
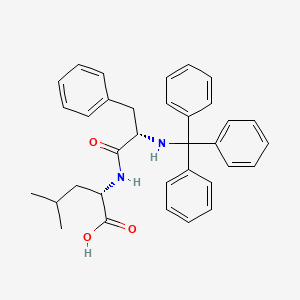
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
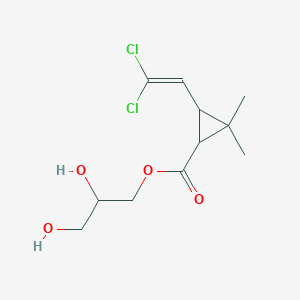
![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)

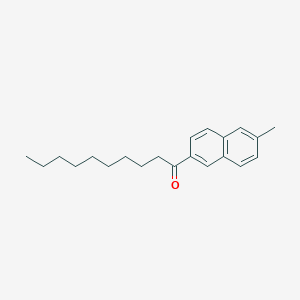
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
